3-Bromo-4-iodobenzyl bromide
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Overview
Description
3-Bromo-4-iodobenzyl bromide is an organic compound with the molecular formula C₇H₅Br₂I. It is a halogenated benzyl bromide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
3-Bromo-4-iodobenzyl bromide can be synthesized through the bromination of 4-iodotoluene. The reaction involves the use of bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Chemical Reactions Analysis
3-Bromo-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 3-bromo-4-iodotoluene using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-Bromo-4-iodobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodobenzyl bromide in chemical reactions involves the activation of the benzyl bromide moiety, making it susceptible to nucleophilic attack. The presence of both bromine and iodine atoms on the benzene ring enhances its reactivity, allowing it to participate in a variety of reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
3-Bromo-4-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
4-Iodobenzyl bromide: Similar in structure but lacks the additional bromine atom, making it less reactive in certain reactions.
3-Iodobenzyl bromide: Another similar compound with the iodine atom in the meta position, which affects its reactivity and the types of reactions it can undergo.
3-Bromoiodobenzene: A related compound with both bromine and iodine atoms on the benzene ring but without the benzyl bromide moiety, leading to different reactivity and applications.
This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Biological Activity
3-Bromo-4-iodobenzyl bromide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
This compound (CAS Number: 362529-52-0) is synthesized through various halogenation reactions involving benzyl derivatives. Its molecular formula is C7H6Br2I, with a molecular weight of approximately 296.93 g/mol. The compound features both bromine and iodine substituents on the benzyl ring, which significantly influence its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results:
Compound | MIC (µg/mL) | Control |
---|---|---|
This compound | ≤ 0.25 | Vancomycin (1 µg/mL) |
The compound exhibited a minimum inhibitory concentration (MIC) of less than 0.25 µg/mL against MRSA, indicating significant antibacterial activity without cytotoxic effects on human cells .
Inhibition of Enzymatic Activity
In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and inhibitors are valuable in managing conditions like diabetes.
The compound's IC50 value for α-glucosidase inhibition was found to be lower than that of acarbose, a standard treatment:
Compound | IC50 (mM) | Control |
---|---|---|
This compound | 0.276 ± 0.13 | Acarbose (0.353 ± 0.09) |
This suggests that this compound could serve as a lead compound for developing new α-glucosidase inhibitors .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various halogenated compounds, including this compound, revealed that the presence of multiple halogens enhances antibacterial activity. The study utilized a library of compounds to assess their effectiveness against MRSA and other strains .
- Enzyme Inhibition Research : Investigations into the structure-activity relationship (SAR) of halogenated benzyl derivatives indicated that the positioning and type of halogen substituents are critical for enhancing inhibitory potency against α-glucosidase. The results demonstrated that compounds with both bromine and iodine substitutions showed superior activity compared to those with single halogen substitutions .
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSVINSKXBNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-52-0 |
Source
|
Record name | 3-Bromo-4-iodobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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